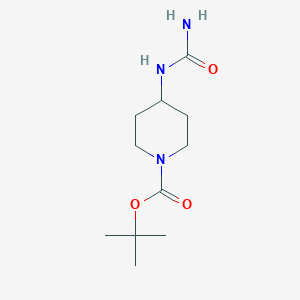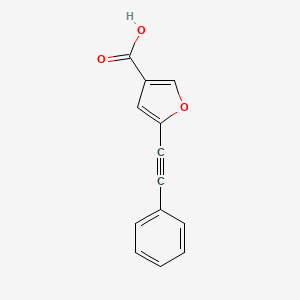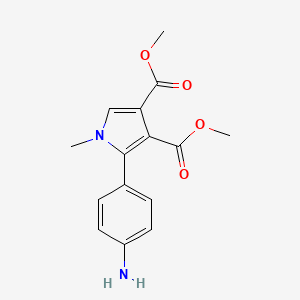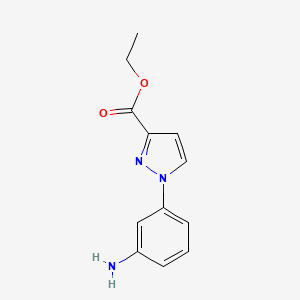
4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide
Übersicht
Beschreibung
4-Amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (ACPCBS) is a novel sulfonamide compound that has been studied for its potential applications in the field of medicinal chemistry. ACPCBS has a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and immunomodulatory activities. It has also been studied for its potential use in the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Crystal Structures
4-amino-N-(2-chlorophenyl)benzene-1-sulfonamide, along with its derivatives, has been a subject of study for its molecular interactions in crystals and solutions. Research has solved the crystal structures of related sulfonamide compounds, providing insights into temperature dependencies of saturated vapor pressure, thermochemical parameters of fusion, and evaporation processes. Such studies are crucial for understanding the solubility, solvation, and distribution behaviors of these compounds across different solvents, including water and n-octanol. The thermodynamic functions deduced from these investigations reveal the fundamental processes governing the molecule's transfer from water to n-octanol, highlighting the main forces driving these transfers (Perlovich et al., 2008).
Antiviral Activity
Another facet of research on 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide derivatives has been their potential antiviral activities. By starting from 4-chlorobenzoic acid, researchers synthesized new derivatives showing anti-tobacco mosaic virus activity. This discovery opens avenues for further exploration into the antiviral capabilities of sulfonamide derivatives, potentially contributing to new treatments for viral infections (Chen et al., 2010).
Chemotherapy Research
The chemotherapy efficacy of para-amino-benzene-sulfonamide derivatives, including those similar to 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, has been explored in the context of beta-hemolytic streptococcal infections. Early 20th-century research confirmed the chemotherapeutic effects of these compounds, laying the groundwork for modern antibiotics and chemotherapy agents. This historical perspective highlights the long-standing interest in sulfonamide derivatives for their medicinal properties (Long & Bliss, 1937).
Transition-Metal-Free Amination
The compound and its related sulfonamides have also been utilized in organic synthesis, particularly in transition-metal-free intermolecular amination of sp3 C-H bonds. This method generates valuable nitrogen-containing compounds, showcasing the versatility of sulfonamides in facilitating environmentally friendly amidation processes (Fan et al., 2009).
Computational and Structural Analysis
Further, computational studies have delved into the structural and reactive sites of similar sulfonamide compounds, examining their pharmacokinetic properties and molecular docking investigations. Such analyses provide crucial insights into the biological activities of these compounds, underscoring their potential in drug design and development (Elangovan et al., 2022).
Eigenschaften
IUPAC Name |
4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-6-5-8(15)7-10(12)14/h1-7,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGLMOOOFGAYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332947 | |
| Record name | 4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide | |
CAS RN |
1036593-23-3 | |
| Record name | 4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)

![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)
![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)


![5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B1518796.png)

![N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1518798.png)
![7-Ethyl 2-methyl 6-(3-hydroxypropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-dicarboxylate](/img/structure/B1518799.png)
![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)